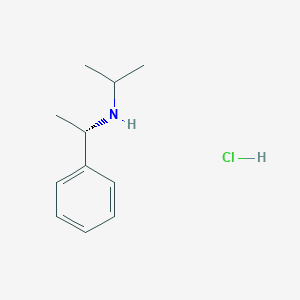

(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride is a chiral amine compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its enantiomeric purity and is often used in asymmetric synthesis and as a chiral auxiliary in organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the asymmetric reduction of the corresponding ketone using chiral catalysts or reagents. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from -20°C to room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large-scale chiral resolution techniques or the employment of biocatalysts for enantioselective synthesis. These methods ensure high yield and enantiomeric excess, making the compound suitable for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions

(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a resolving agent for racemic mixtures.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact molecular pathways involved are still under investigation, but it is known to influence various cellular processes through its chiral nature and specific binding interactions.

Comparación Con Compuestos Similares

Similar Compounds

®-(+)-N-Isopropyl-1-Phenylethylamine Hydrochloride: The enantiomer of the compound, with different biological and chemical properties.

N-Methyl-1-Phenylethylamine Hydrochloride: A structurally similar compound with a methyl group instead of an isopropyl group.

N-Ethyl-1-Phenylethylamine Hydrochloride: Another similar compound with an ethyl group.

Uniqueness

(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride is unique due to its high enantiomeric purity and specific chiral properties, which make it valuable in asymmetric synthesis and chiral resolution processes. Its distinct chemical structure allows for selective interactions with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Actividad Biológica

(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride, a chiral compound with a molecular weight of approximately 199.72 g/mol, has garnered significant attention in pharmacological research due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phenylethylamine backbone, which is modified by an isopropyl group. This structural configuration contributes to its unique pharmacological profile. The hydrochloride salt form enhances solubility, making it suitable for various laboratory and clinical applications .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as a sympathomimetic agent, similar to ephedrine, stimulating the release of norepinephrine and influencing adrenergic receptors. This mechanism leads to several physiological effects including:

- Bronchodilation : By relaxing bronchial muscles.

- Vasoconstriction : Resulting in increased blood pressure.

- Increased Heart Rate : Through enhanced cardiac output .

Moreover, studies indicate that it may modulate dopamine and norepinephrine levels, which are critical in mood regulation and cognitive functions .

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities:

| Activity | Description |

|---|---|

| Stimulant Effects | Enhances alertness and cognitive function through catecholamine release. |

| Neurotransmitter Modulation | Influences neurotransmitter systems, particularly adrenergic pathways. |

| Potential Therapeutic Uses | Investigated for applications in treating neurological disorders and enhancing cognitive performance. |

Case Studies and Research Findings

- Cognitive Enhancement : A study investigated the effects of this compound on cognitive performance in animal models. Results indicated improved memory retention and learning capabilities attributed to increased dopamine levels .

- Safety Profile : Similar to ephedrine, safety assessments revealed potential side effects such as anxiety, insomnia, and hypertension at higher doses. Toxicological studies suggest that excessive intake could lead to severe cardiovascular events .

- Receptor Binding Studies : Interaction studies have shown that this compound has a significant binding affinity for various adrenergic receptors, which may explain its stimulant properties .

Synthesis Methods

The synthesis of this compound typically involves asymmetric synthesis techniques that ensure the preservation of stereochemistry. Various methods have been documented, focusing on optimizing yield and purity:

| Method | Yield (%) | Notes |

|---|---|---|

| Weinges and Graab Procedure | ~12% | High-pressure hydrogenation; low yield due to complexity. |

| Novel Asymmetric Synthesis | Up to 70% | Utilizes imine intermediates; safer low-pressure conditions employed. |

Propiedades

IUPAC Name |

N-[(1S)-1-phenylethyl]propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-9(2)12-10(3)11-7-5-4-6-8-11;/h4-10,12H,1-3H3;1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRDLWQPQZOASL-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.